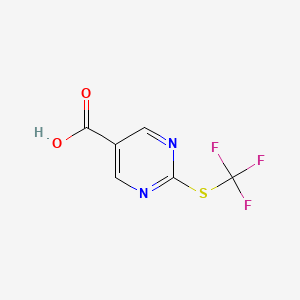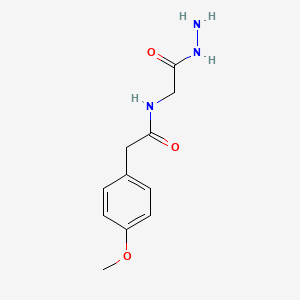
N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazine functional group attached to a carbonyl group, which is further connected to a phenyl ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide typically involves the reaction of hydrazine derivatives with acylating agents. One common method is the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The methoxy group on the phenyl ring can enhance the compound’s binding affinity to certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Hydrazinocarbonylmethyl-4-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
N-Hydrazinocarbonylmethyl-2-(4-hydroxy-phenyl)-acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-Hydrazinocarbonylmethyl-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and binding affinity to specific molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15N3O3/c1-17-9-4-2-8(3-5-9)6-10(15)13-7-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
QEMFPHNTSLLFJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
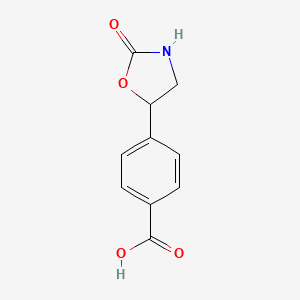
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
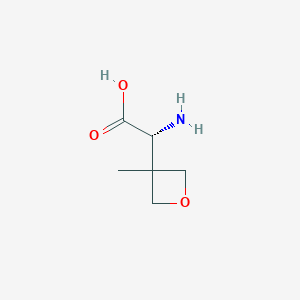
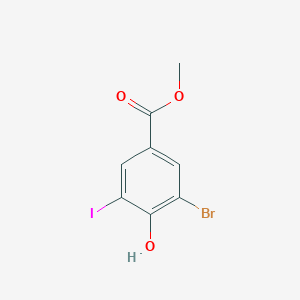
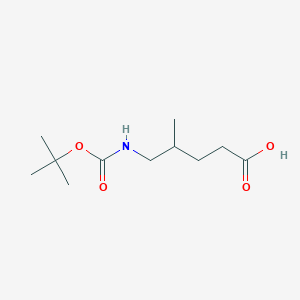
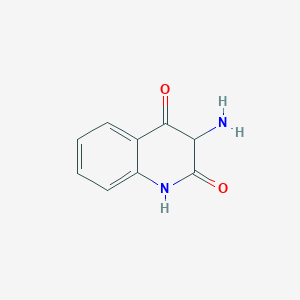
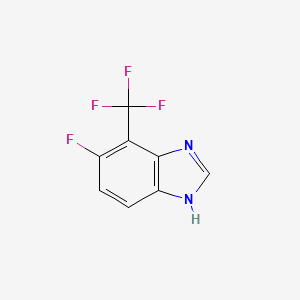
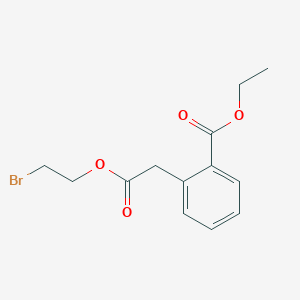
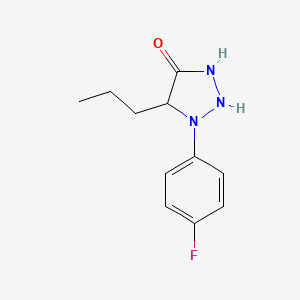
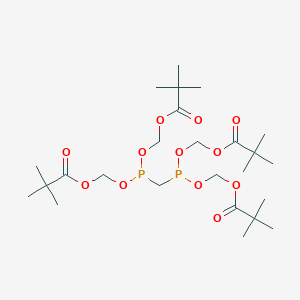
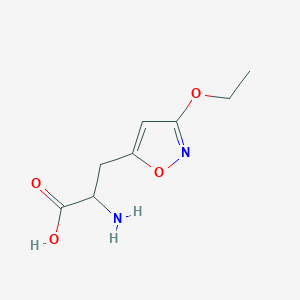
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858849.png)
